3,7-Dibromoimidazo[1,2-a]pyridine
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Overview
Description
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to be utilized as the core backbone for the development of covalent inhibitors . These inhibitors are often used in the treatment of cancers .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .
Biochemical Pathways
Given its potential role as a covalent inhibitor, it’s likely that it affects pathways related to the function of its target proteins .
Result of Action
As a potential covalent inhibitor, it could lead to the irreversible inhibition of its target proteins, potentially leading to the suppression of cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 7 positions of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation or reduction can modify the functional groups on the imidazo[1,2-a]pyridine core .
Scientific Research Applications
3,7-Dibromoimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of biological pathways and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromoimidazo[1,2-a]pyridine: Another brominated derivative with similar properties but different substitution pattern.
Imidazo[1,2-a]pyridine: The parent compound without bromine substitution.
Uniqueness
3,7-Dibromoimidazo[1,2-a]pyridine is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at positions 3 and 7 can enhance the compound’s stability and binding interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,7-dibromoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDASEAWHOBZKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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